molecular formula C21H24N4O2S B2834672 1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1021116-67-5

1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

Cat. No. B2834672
CAS RN: 1021116-67-5
M. Wt: 396.51
InChI Key: JMIYJUYFXDXWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a cyclohexyl group, a phenyl group, and a thiazolo[3,2-a]pyrimidin-3-yl group. Cyclohexane, for example, exists as “puckered rings” and is constantly changing .

Scientific Research Applications

Anticancer Applications

1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea has shown promise as an anticancer agent. Researchers are investigating its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Preclinical studies suggest that it may interfere with DNA replication or cell cycle progression, making it a candidate for further evaluation in cancer therapy .

Anti-inflammatory Properties

The compound’s unique chemical structure suggests anti-inflammatory activity. It could potentially modulate immune responses and reduce inflammation in conditions such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation. Researchers are exploring its effects on key inflammatory pathways and cytokines .

Antiviral Activity

1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea may exhibit antiviral properties. Studies have investigated its efficacy against specific viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Further research is needed to understand its mechanism of action and potential clinical applications .

Kinase Inhibition

The compound’s structure suggests that it could act as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and inhibiting specific kinases can have therapeutic implications. Researchers are studying its selectivity and potency against various kinases, aiming to identify specific targets for drug development .

Neuroprotective Effects

Preliminary studies indicate that 1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea may have neuroprotective properties. It could potentially mitigate neuronal damage in neurodegenerative diseases like Alzheimer’s or Parkinson’s. Investigations are ongoing to elucidate its mechanisms and optimize its neuroprotective potential .

Cardiovascular Applications

Researchers are exploring whether this compound could impact cardiovascular health. Its effects on blood vessels, platelet aggregation, and cardiac function are of interest. Early studies suggest that it might influence vasodilation or platelet activation pathways, but more research is needed to confirm its cardiovascular benefits .

properties

IUPAC Name

1-cyclohexyl-3-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-13-14(2)22-21-25(19(13)26)18(12-28-21)15-7-6-10-17(11-15)24-20(27)23-16-8-4-3-5-9-16/h6-7,10-12,16H,3-5,8-9H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIYJUYFXDXWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.